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Compound of Interest

Compound Name: Quercetin-3-O-arabinoside

Cat. No.: B1252278 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction Quercetin-3-O-arabinoside, also known as avicularin or guaijaverin, is a flavonoid

glycoside naturally occurring in a variety of plants, including apples, guava, and Alchemilla

species.[1][2][3] As a derivative of quercetin, it exhibits significant biological activities, including

antioxidant and anti-inflammatory properties.[1][4][5] Its distinct chemical structure and

presence in many medicinal plants make it a critical phytochemical marker for the

standardization and quality control of herbal extracts and formulations. This document provides

detailed protocols for the use of Quercetin-3-O-arabinoside as an analytical standard in

phytochemical research and drug development.

Physicochemical and Quantitative Data
Quercetin-3-O-arabinoside is commercially available as a high-purity reference standard,

essential for accurate quantification and identification.[6] Its key properties are summarized

below.

Table 1: Physicochemical Properties of Quercetin-3-O-arabinoside
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Property Value Source

Systematic Name

2-(3,4-dihydroxyphenyl)-5,7-

dihydroxy-3-

{[(2S,3R,4S,5S)-3,4,5-

trihydroxyoxan-2-yl]oxy}-4H-

chromen-4-one

[7]

Synonyms
Avicularin, Guaijaverin,

Feniculin
[6][7]

CAS Number 572-30-5 [1][7]

Molecular Formula C₂₀H₁₈O₁₁ [1][6][8]

Molecular Weight 434.35 g/mol [1][6]

Purity (Typical) ≥95% (HPLC) [6]

Melting Point ~207-239 °C [1][8]

Appearance Powder [6]

Water Solubility 1.15 - 2.34 g/L (Predicted) [9][10]

Storage
2°C - 8°C, protect from light,

under inert gas
[1]

Applications in Research and Development
Phytochemical Analysis: Serves as a reference standard for the identification and

quantification of this specific glycoside in complex plant matrices.[3]

Quality Control: Used as a marker for the quality control of raw herbal materials and finished

botanical products, ensuring consistency and potency.

Pharmacological Studies: Essential for in vitro and in vivo studies to accurately determine

the biological activity and dose-response relationships of the pure compound.[2][4]

Drug Discovery: Its role as a soluble epoxide hydrolase (sEH) inhibitor makes it a candidate

for developing therapeutics for cardiovascular and inflammatory diseases.[2]
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Experimental Protocols
Protocol 1: Quantification of Quercetin-3-O-arabinoside
in Plant Extracts via HPLC-UV
This protocol outlines a general method for the quantification of Quercetin-3-O-arabinoside in

a methanolic plant extract.

A. Materials and Reagents

Quercetin-3-O-arabinoside reference standard (≥95% purity)

Methanol (HPLC grade)

Acetonitrile (HPLC grade)

Formic acid or Trifluoroacetic acid (TFA) (HPLC grade)

Deionized water (18.2 MΩ·cm)

Syringe filters (0.2 or 0.45 µm, PTFE or nylon)

Dried plant material (powdered)

B. Preparation of Standard Solutions

Stock Solution (100 µg/mL): Accurately weigh 1.0 mg of Quercetin-3-O-arabinoside
standard and dissolve it in 10.0 mL of methanol in a volumetric flask. Sonicate for 5 minutes

if necessary to ensure complete dissolution.

Working Solutions: Prepare a series of working standard solutions (e.g., 5, 10, 20, 40, 60

µg/mL) by serially diluting the stock solution with methanol.[11] These will be used to

construct the calibration curve.

C. Preparation of Sample Solution

Extraction: Accurately weigh 1.0 g of the dried, powdered plant material into a flask. Add 20

mL of methanol.
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Reflux the mixture for 30 minutes or use ultrasound-assisted extraction for 30 minutes.[12]

Repeat the extraction process twice to ensure completeness.

Combine the extracts and filter them through Whatman No. 1 filter paper.

Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.

Reconstitute the dried extract in a known volume of methanol (e.g., 5.0 mL).

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[12]

D. HPLC Instrumentation and Conditions The following are typical starting conditions. Method

optimization may be required depending on the specific plant matrix.

Table 2: Recommended HPLC-UV Method Parameters

Parameter Recommended Condition

Instrument HPLC system with UV/DAD detector

Column
C18 reverse-phase column (e.g., 250 mm x 4.6

mm, 5 µm)

Mobile Phase
A: Water with 0.1% Formic AcidB: Acetonitrile

with 0.1% Formic Acid

Gradient Elution
Start with 10-20% B, increase linearly to 70-80%

B over 20-30 min

Flow Rate 1.0 mL/min

Column Temperature 25-30 °C

Detection Wavelength 254 nm or 350 nm (flavonoid-specific)

Injection Volume 10-20 µL

E. Data Analysis and Quantification

Calibration Curve: Inject the working standard solutions and record the peak area for each

concentration. Plot a graph of peak area versus concentration. Perform a linear regression to
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obtain the equation (y = mx + c) and the correlation coefficient (r²), which should be >0.999.

[12]

Sample Analysis: Inject the prepared sample solution. Identify the peak for Quercetin-3-O-
arabinoside by comparing its retention time with that of the standard.

Calculation: Use the peak area of the analyte in the sample and the regression equation

from the calibration curve to calculate the concentration of Quercetin-3-O-arabinoside in

the sample solution. Express the final content as mg per gram of dried plant material.

Visualized Workflows and Pathways
Workflow for Phytochemical Quantification
The general workflow for quantifying a phytochemical standard like Quercetin-3-O-
arabinoside is depicted below.
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Caption: General experimental workflow for phytochemical analysis.
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Mechanism of Action: sEH Inhibition Pathway
Quercetin-3-O-arabinoside has been identified as an inhibitor of soluble epoxide hydrolase

(sEH), an enzyme involved in inflammatory and cardiovascular processes.[2] This inhibition

leads to beneficial downstream effects.
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Caption: Inhibition of the sEH pathway by Quercetin-3-O-arabinoside.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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